molecular formula C6H12Cl2N2O B13585287 2-(5-Methyloxazol-2-YL)ethan-1-amine dihydrochloride

2-(5-Methyloxazol-2-YL)ethan-1-amine dihydrochloride

Cat. No.: B13585287
M. Wt: 199.08 g/mol
InChI Key: JBLAZFIZOQOQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O and a molecular weight of 199.08 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 5-methyloxazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or recrystallization techniques to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride is utilized in a wide range of scientific research fields:

Mechanism of Action

The mechanism of action of 2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyloxazol-2-yl)ethan-1-amine: The base form of the compound without the dihydrochloride salt.

    2-(5-Methyloxazol-2-yl)ethanol: A related compound with a hydroxyl group instead of an amine group.

    5-Methyloxazole: The parent compound with a simpler structure

Uniqueness

2-(5-Methyloxazol-2-yl)ethan-1-amine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are essential .

Properties

Molecular Formula

C6H12Cl2N2O

Molecular Weight

199.08 g/mol

IUPAC Name

2-(5-methyl-1,3-oxazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C6H10N2O.2ClH/c1-5-4-8-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3;2*1H

InChI Key

JBLAZFIZOQOQSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.